molecular formula C13H16N2O5S B6633111 (1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid

(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid

Cat. No.: B6633111
M. Wt: 312.34 g/mol
InChI Key: WXRFIGFQISQJTB-BDAKNGLRSA-N
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Description

(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a cyclopentane ring substituted with a carboxylic acid group and a sulfamoylphenylcarbamoyl group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c14-21(19,20)11-3-1-2-10(7-11)15-12(16)8-4-5-9(6-8)13(17)18/h1-3,7-9H,4-6H2,(H,15,16)(H,17,18)(H2,14,19,20)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRFIGFQISQJTB-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group on the cyclopentane ring using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Sulfamoylphenylcarbamoyl Group: This step involves the reaction of the cyclopentane derivative with a sulfamoylphenyl isocyanate under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

    Substitution: The sulfamoylphenylcarbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include carboxylates, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The sulfamoylphenylcarbamoyl group is particularly important for its binding affinity and specificity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    (1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

The uniqueness of (1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the carboxylic acid and sulfamoylphenylcarbamoyl groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

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